molecular formula C19H21NO2 B1327279 3'-Methoxy-2-pyrrolidinomethyl benzophenone CAS No. 898774-14-6

3'-Methoxy-2-pyrrolidinomethyl benzophenone

Cat. No.: B1327279
CAS No.: 898774-14-6
M. Wt: 295.4 g/mol
InChI Key: YLFWCJLUZIUGDD-UHFFFAOYSA-N
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Description

3’-Methoxy-2-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2 It is known for its unique structure, which includes a methoxy group attached to the benzophenone core and a pyrrolidinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-2-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-pyrrolidinomethyl benzene.

    Condensation Reaction: The key step involves a condensation reaction between 3-methoxybenzaldehyde and 2-pyrrolidinomethyl benzene in the presence of a suitable catalyst, such as an acid or base.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of 3’-Methoxy-2-pyrrolidinomethyl benzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and control of temperature, pressure, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to alcohols or other reduced forms.

    Substitution: The methoxy and pyrrolidinomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3’-Methoxy-2-pyrrolidinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3’-Methoxy-2-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways. The methoxy and pyrrolidinomethyl groups may influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3’-pyrrolidinomethyl benzophenone
  • 3-Methoxy-2-pyrrolidinomethyl benzophenone
  • 4-Methoxy-2-pyrrolidinomethyl benzophenone

Uniqueness

3’-Methoxy-2-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and pyrrolidinomethyl groups can lead to different interactions and properties compared to similar compounds.

Properties

IUPAC Name

(3-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWCJLUZIUGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643634
Record name (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-14-6
Record name Methanone, (3-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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